molecular formula C14H21ClN2O2 B15063838 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B15063838
M. Wt: 284.78 g/mol
InChI Key: RRAPFHZKDDPYPA-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride is a piperidine derivative featuring a benzodioxole-substituted methyl group and a methylamine moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-16(12-4-6-15-7-5-12)9-11-2-3-13-14(8-11)18-10-17-13;/h2-3,8,12,15H,4-7,9-10H2,1H3;1H

InChI Key

RRAPFHZKDDPYPA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCO2)C3CCNCC3.Cl

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The target compound, N-(Benzo[d]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride (C14H21ClN2O2), comprises a piperidine ring substituted at the 4-position with a methyl group and a benzo[d]dioxol-5-ylmethyl moiety. The hydrochloride salt forms via protonation of the piperidine nitrogen, conferring ionic character and improved solubility. The benzo[d]dioxole group contributes to hydrophobic interactions, potentially enhancing blood-brain barrier permeability.

Pharmacological Significance

Piperidine derivatives are pivotal in central nervous system (CNS) drug development due to their affinity for dopamine and serotonin receptors. The methylenedioxyphenyl group may modulate receptor selectivity, as seen in structurally related compounds exhibiting neuroactive properties.

Synthetic Methodologies

Reductive Amination Approach

Reductive amination is the most widely reported method for synthesizing secondary amines in piperidine derivatives.

Reaction Mechanism

N-Methylpiperidin-4-amine reacts with benzo[d]dioxole-5-carbaldehyde in dichloromethane (DCM) and acetic acid (AcOH) under reductive conditions. Sodium triacetoxyborohydride (NaBH(OAc)3) selectively reduces the imine intermediate, forming the target secondary amine.

General Procedure :

  • Dissolve N-methylpiperidin-4-amine (1.0 equiv) and benzo[d]dioxole-5-carbaldehyde (1.5 equiv) in DCM:AcOH (5:1).
  • Add NaBH(OAc)3 (2.0 equiv) portionwise at 25°C.
  • Stir for 12–24 hours, quench with saturated NaHCO3, and extract with DCM.
  • Purify via flash chromatography (MeOH:DCM gradient).

Yield : 65–75%.

Optimization Insights
  • Solvent Choice : AcOH protonates the amine, facilitating imine formation, while DCM stabilizes intermediates.
  • Temperature : Room temperature minimizes side reactions like over-reduction.

Nucleophilic Alkylation Strategy

Alternative routes employ alkylation of N-methylpiperidin-4-amine with (benzo[d]dioxol-5-yl)methyl bromide.

Reaction Conditions

The amine reacts with the alkyl halide in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base.

Procedure :

  • Combine N-methylpiperidin-4-amine (1.0 equiv), (benzo[d]dioxol-5-yl)methyl bromide (1.2 equiv), and K2CO3 (2.0 equiv) in DMF.
  • Heat at 80°C for 8–12 hours.
  • Filter, concentrate, and purify via column chromatography.

Yield : 50–60%.

Limitations
  • Competing elimination reactions reduce yield.
  • Requires anhydrous conditions to prevent hydrolysis of the alkyl halide.

Protection-Deprotection Techniques

For substrates sensitive to alkylation, boc protection of the piperidine nitrogen ensures regioselectivity.

Synthesis Workflow
  • Protect N-methylpiperidin-4-amine as its boc derivative using di-tert-butyl dicarbonate.
  • Perform alkylation with (benzo[d]dioxol-5-yl)methyl bromide.
  • Deprotect with 4N HCl in dioxane to yield the hydrochloride salt.

Critical Step : Deprotection requires precise stoichiometry to avoid residual boc groups.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6) :

  • δ 6.85 (d, J = 8.0 Hz, 1H, benzodioxole H), 4.77 (s, 2H, CH2), 3.12 (m, 2H, piperidine H), 2.81 (s, 3H, N-CH3).

HRMS (ESI) :

  • Calculated for C14H21N2O2 [M+H]+: 265.1547; Found: 265.1551.

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O gradient) confirmed >98% purity for reductive amination products.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Reference
Reductive Amination High selectivity, mild conditions Requires aldehyde precursor 65–75%
Nucleophilic Alkylation Simple setup Low yield due to side reactions 50–60%
Protection-Deprotection Regioselective Multi-step, longer synthesis time 60–70%

Pharmacological Applications

The compound’s structural analogs demonstrate affinity for serotonin (5-HT2A) and dopamine (D2) receptors, suggesting potential in treating CNS disorders. Comparative studies highlight its enhanced selectivity over simpler piperidine derivatives, attributed to the benzodioxole moiety.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride
  • Core Structure : Piperidine with N-methyl and arylalkyl substituents.
  • Key Difference : Replaces the benzodioxolylmethyl group with a 4-chlorobenzyl group.
  • This compound (CAS: 1261233-16-2) is a direct structural analogue but lacks the dioxolane oxygen atoms, which may reduce hydrogen-bonding capacity .
2.1.2. N2,N4,N6-Tris(benzo[d][1,3]dioxol-5-ylmethyl)-N2,N4,N6-trimethyl-1,3,5-triazine-2,4,6-triamine (3e-Me)
  • Core Structure : 1,3,5-Triazine with three benzodioxolylmethyl-methylamine substituents.
  • Key Difference : A triazine ring replaces the piperidine core, and the compound is highly substituted.
  • Physicochemical Data :
    • Formula: C₃₃H₄₂N₆O₆
    • Elemental Analysis: C (64.05%), H (6.82%), N (13.50%) .
  • Implications : The triazine core increases molecular rigidity and may enhance π-π stacking interactions. However, the higher molecular weight (618.7 g/mol) could reduce bioavailability compared to the simpler piperidine derivative .

Heterocyclic Derivatives with Benzodioxole Substituents

2.2.1. N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine (5)
  • Core Structure: Thienopyrimidine with a 4-bromophenyl group and benzodioxolylmethylamine.
  • Physicochemical Data :
    • Formula: C₂₀H₁₄BrN₃O₂S
    • Molecular Weight: 440.32 g/mol
    • Yield: 79% (pale yellow solid) .
  • Implications: The thienopyrimidine scaffold introduces sulfur-based heteroaromaticity, which may improve metabolic stability.
2.2.2. Thiadiazole-Benzodioxole Derivative (4a)
  • Core Structure : Thiadiazole linked to benzodioxole via a methylene bridge.
  • Synthetic Pathway : Synthesized via hydrazinecarbothioamide intermediate and ring closure.

Pyrimidine-Based Analogues

2.3.1. 2-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3)
  • Core Structure: Pyrimidine with a benzodioxolylmethylamino group and a complex acetamide side chain.
  • Implications : Designed for kinase inhibition (e.g., anaplastic lymphoma kinase), this compound demonstrates how benzodioxole substituents can be integrated into larger pharmacophores for targeted therapy .

Physicochemical and Structural Analysis

Crystallographic Data

  • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline ():
    • Crystal System: Triclinic, Space Group P1.
    • Unit Cell Parameters:
  • a = 10.697 Å, b = 10.791 Å, c = 13.328 Å
  • α = 89.39°, β = 67.05°, γ = 62.45°
    • Torsion Angles: C9–N1–C8–C1 = 172.6°, indicating an E conformation.
    • Planarity: Benzodioxole and attached benzene rings are nearly coplanar (dihedral angle: 1.3–3.2°) .

Biological Activity

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the central nervous system (CNS). This article explores its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine derivative. Its molecular formula is C14H21ClN2OC_{14}H_{21}ClN_2O, with a molecular weight of approximately 284.78 g/mol. The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for pharmaceutical applications.

Preliminary studies indicate that this compound may act as a ligand for various neurotransmitter receptors, particularly dopamine and serotonin receptors. These receptors are crucial in modulating mood and cognitive functions.

Key Mechanisms:

  • Dopaminergic Modulation: Potential to influence dopamine pathways, which are implicated in mood regulation and reward mechanisms.
  • Serotonergic Interaction: Possible effects on serotonin receptors that may affect anxiety and depression-related behaviors.

Neuroactivity

The compound has shown promise in modulating neurotransmitter systems. Interaction studies suggest it may enhance dopaminergic and serotonergic signaling pathways, which could be beneficial for treating mood disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberStructural FeaturesUnique Properties
N-Methylpiperidin-4-amine1417793-97-5Simple piperidine structureLacks aromatic substitution
1-benzyl-N-methylpiperidin-4-amine4136128Benzyl group instead of dioxoleDifferent receptor interaction profile
4PP-42Not availableBenzo[d][1,3]dioxole substituted piperidineExhibits different biological activity profiles

The unique presence of the benzo[d][1,3]dioxole moiety likely enhances receptor selectivity and biological activity compared to these other compounds.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential biological activities of this compound. For instance:

  • Dopaminergic Activity: A study on related piperidine derivatives indicated significant binding affinity to dopamine receptors, suggesting that modifications in the structure can enhance neuroactive properties.
  • Anticancer Studies: Research on benzodioxole derivatives has shown promising anticancer effects in various cell lines, indicating that this compound may also exhibit similar properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride, and how can intermediates be purified?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling piperidin-4-amine derivatives with benzo[d][1,3]dioxol-5-ylmethyl halides in the presence of a base (e.g., Na₂CO₃) under anhydrous conditions. Intermediates are typically purified using silica gel chromatography with gradients of ethyl acetate/hexanes .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization). Hazard assessments for reagents (e.g., dichloromethane, trichloroisocyanuric acid) must precede synthesis .

Q. How should mutagenicity be evaluated during preclinical safety assessments?

  • Methodology : Conduct Ames II testing using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction). Compare results to benchmarks like benzyl chloride, which has similar mutagenic potential .
  • Data Interpretation : A revertant colony count ≤2-fold over solvent control indicates low mutagenic risk. Include positive controls (e.g., sodium azide) for validation .

Q. What analytical methods ensure purity and structural integrity of the hydrochloride salt?

  • Techniques :

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). System suitability criteria: retention time RSD ≤2%, peak symmetry ≥0.9 .
  • NMR : Confirm absence of impurities via ¹H/¹³C NMR (e.g., δ 2.3–3.1 ppm for piperidine protons, δ 5.9–6.0 ppm for benzodioxole methylene) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

  • Approach :

Synthesize analogs with substituent variations (e.g., replacing benzodioxole with methylenedioxy or altering the piperidine N-alkyl group).

Evaluate cytotoxicity against cancer lines (e.g., SK-MEL-28, MDA-MB-231) via MTT assays. Use molecular docking to predict binding to targets like HDAC6 or uPAR .

  • Data Analysis : Correlate IC₅₀ values with substituent hydrophobicity (logP) and electronic effects (Hammett σ) to identify optimal moieties .

Q. What strategies mitigate metabolic instability identified in preclinical models?

  • Solutions :

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzyl C-H) with deuterium to reduce CYP450-mediated oxidation.
  • Prodrug Design : Mask the amine group with pivaloyloxymethyl (POM) esters, which hydrolyze in vivo to release the active compound .
    • Validation : Use LC-MS/MS to track metabolite formation in hepatocyte incubations and compare pharmacokinetic profiles (AUC, t₁/₂) .

Q. How can acetylcholinesterase (AChE) inhibition assays be designed for this compound?

  • Protocol :

Use Ellman’s method with AChE from Electrophorus electricus.

Pre-incubate the enzyme with test compound (0.1–100 µM) and substrate (acetylthiocholine iodide).

Measure absorbance at 412 nm to quantify thiocholine production.

  • Controls : Include donepezil (positive control) and vehicle (negative control). Calculate IC₅₀ using nonlinear regression .

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